molecular formula C11H16ClN B3119089 N-(4-chlorobenzyl)-N-ethylethanamine CAS No. 24619-87-2

N-(4-chlorobenzyl)-N-ethylethanamine

Cat. No.: B3119089
CAS No.: 24619-87-2
M. Wt: 197.7 g/mol
InChI Key: WKFMVKAHXXSPJC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-ethylethanamine is an organic compound characterized by the presence of a 4-chlorobenzyl group attached to an ethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-N-ethylethanamine typically involves the reaction of 4-chlorobenzyl chloride with N-ethylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form N-(4-chlorobenzyl)-N-ethylamine, where the ethane moiety is reduced to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the benzyl group can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid.

    Reduction: N-(4-chlorobenzyl)-N-ethylamine.

    Substitution: 4-hydroxybenzyl-N-ethylethanamine, 4-aminobenzyl-N-ethylethanamine.

Scientific Research Applications

N-(4-chlorobenzyl)-N-ethylethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-ethylethanamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the compound can influence cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)-N-methylethanamine
  • N-(4-chlorobenzyl)-N-propylethanamine
  • N-(4-chlorobenzyl)-N-isopropylethanamine

Comparison: N-(4-chlorobenzyl)-N-ethylethanamine is unique due to its specific ethylethanamine moiety, which may confer distinct chemical and biological properties compared to its analogs For example, the length and branching of the alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFMVKAHXXSPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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